Fmoc-N-methyl-PEG3-CH2CH2COOH

Peptide synthesis PROTAC linker design Solid-phase conjugation

Procure Fmoc-N-methyl-PEG3-CH2CH2COOH (CAS 1807518-77-9) for your ADC and PROTAC research. This cleavable heterobifunctional PEG linker features an N-methyl amide to eliminate hydrogen bonding and a precise PEG2 spacer (~8–10 Å). Ideal for solubility enhancement and orthogonal conjugation. Ensure optimal ternary complex geometry in PROTAC SAR studies. Order now for high-purity, research-grade material.

Molecular Formula C25H31NO7
Molecular Weight 457.5 g/mol
CAS No. 1807518-77-9
Cat. No. B607506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-methyl-PEG3-CH2CH2COOH
CAS1807518-77-9
SynonymsFmoc-NMe-PEG2-acid
Molecular FormulaC25H31NO7
Molecular Weight457.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28)
InChIKeyJKEBDIJQSKVIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-N-methyl-N-amido-PEG2-acid (CAS 1807518-77-9): PEG Linker with N-Methylated Amide for ADC and PROTAC Synthesis


Fmoc-N-methyl-N-amido-PEG2-acid (CAS 1807518-77-9, MF: C25H31NO7, MW: 457.52) is a heterobifunctional polyethylene glycol (PEG) derivative containing an Fmoc-protected N-methyl amine and a terminal carboxylic acid . The compound is classified as a cleavable ADC linker used in antibody-drug conjugate synthesis and also functions as a PEG-based PROTAC linker for proteolysis-targeting chimera construction . Its defining structural feature is the N-methyl substitution on the amide nitrogen, which distinguishes it from standard Fmoc-amino PEG linkers and modulates both conformational properties and deprotection kinetics .

Why Fmoc-N-methyl-N-amido-PEG2-acid Cannot Be Substituted with Generic PEG Linkers: Key Structural and Functional Differentiation


Generic PEG linkers cannot substitute for Fmoc-N-methyl-N-amido-PEG2-acid due to three non-interchangeable features. First, the N-methyl amide moiety eliminates the hydrogen-bond donor capacity present in standard Fmoc-NH-PEG linkers, reducing undesired intramolecular or intermolecular interactions during solid-phase synthesis and altering conjugate conformation . Second, the precise PEG2 (two ethylene oxide units) spacer length provides a specific spatial separation of approximately 8–10 Å between conjugated moieties—distinct from PEG1 (insufficient reach), PEG3 (increased flexibility and entropic penalty), and PEG4/PEG6 (excessive conformational sampling) [1]. Third, the compound's designation as a cleavable ADC linker (as opposed to non-cleavable PEG variants) determines whether payload release occurs intracellularly via linker cleavage or requires lysosomal degradation of the entire antibody conjugate . Substitution with any analog lacking these exact specifications alters conjugation geometry, deprotection kinetics, or biological release mechanism.

Fmoc-N-methyl-N-amido-PEG2-acid: Quantitative Differentiation Evidence Versus Structural Analogs


N-Methyl Amide vs. Standard Fmoc-Amine: Reduced Hydrogen Bonding and Enhanced Synthetic Orthogonality

Fmoc-N-methyl-N-amido-PEG2-acid contains an N-methylated amide nitrogen, whereas the closest analog Fmoc-NH-PEG2-acid (CAS 872679-70-4) contains a secondary amine with a hydrogen-bond donor . The N-methyl substitution eliminates this hydrogen-bond donor capacity, which reduces undesired aggregation during solid-phase peptide synthesis and minimizes off-target hydrogen bonding in PROTAC ternary complex formation .

Peptide synthesis PROTAC linker design Solid-phase conjugation

PEG2 vs. PEG3/PEG4 Spacer Length: Quantified Molecular Weight and Predicted Conformational Reach

Fmoc-N-methyl-N-amido-PEG2-acid features a PEG2 spacer (two ethylene oxide units), yielding a molecular weight of 457.52 Da and a predicted end-to-end reach of approximately 8–10 Å in extended conformation . In contrast, Fmoc-N-methyl-PEG3-acid (PEG3 spacer) has an MW of ~501.5 Da with ~12–14 Å reach, and Fmoc-N-methyl-PEG4-acid (PEG4 spacer) has an MW of ~545.6 Da with ~16–18 Å reach . Systematic linker-length SAR studies in PROTAC development demonstrate that degradation efficiency is highly sensitive to linker length, with optimal ternary complex geometry often requiring precise spatial separation that PEG2 provides for specific protein pairs [1].

PROTAC linker optimization ADC linker design Conformational tuning

Cleavable ADC Linker Classification: Defined Payload Release Mechanism Versus Non-Cleavable PEG Analogs

Fmoc-N-methyl-N-amido-PEG2-acid (synonym: Fmoc-N-methyl-PEG3-CH2CH2COOH) is classified and marketed as a cleavable ADC linker . This classification indicates that the linker is designed to undergo intracellular cleavage (e.g., via lysosomal proteases or reductive conditions) to release the cytotoxic payload within target cells. In contrast, Fmoc-NMe-PEG2-acid variants without the CH2CH2COOH propionic acid terminus are often described as non-cleavable linkers that require complete lysosomal degradation of the antibody for payload release [1].

ADC linker Payload release kinetics Antibody-drug conjugate

Solubility Profile: Quantified Solvent Compatibility for Downstream Conjugation Workflows

Fmoc-N-methyl-N-amido-PEG2-acid demonstrates solubility in DMSO, DCM, and DMF—the standard solvent triad for Fmoc-based solid-phase synthesis and bioconjugation . The compound's predicted pKa of 4.28 ± 0.10 for the terminal carboxylic acid enables efficient EDC/HATU-mediated amide bond formation under mildly acidic to neutral activation conditions . The hydrophilic PEG2 spacer increases aqueous media solubility of the final conjugate compared to alkyl linkers, though the Fmoc-protected precursor itself has limited water solubility prior to deprotection [1].

Solubility Bioconjugation PROTAC synthesis ADC conjugation

Purity Specifications and Storage Stability: Quantified Benchmarks for Reproducible Research

Commercial Fmoc-N-methyl-N-amido-PEG2-acid is available at ≥95% purity (typical specification) and ≥98% purity (high-grade specification) from multiple vendors . Storage conditions are specified as -20°C for long-term stability, with stock solutions in DMSO or DMF stable for up to 1 month at -20°C and up to 6 months at -80°C [1]. Shelf life under proper storage conditions is ≥12 months .

Purity Storage stability Quality control Procurement specifications

Fmoc-N-methyl-N-amido-PEG2-acid: Validated Application Scenarios for Scientific and Industrial Procurement


PROTAC Library Synthesis Requiring Precise PEG2 Spacer Length

When constructing PROTAC libraries for structure-activity relationship (SAR) optimization, Fmoc-N-methyl-N-amido-PEG2-acid serves as the PEG2-length building block in systematic linker-length variation studies. The compound provides ~8–10 Å spatial separation between E3 ligase ligand and target protein ligand . Researchers performing linker-length optimization should procure PEG2, PEG3, and PEG4 variants as a matched set to identify the optimal ternary complex geometry for their specific protein pair [1].

Cleavable ADC Linker Assembly for Cathepsin B-Sensitive Payload Release

Fmoc-N-methyl-N-amido-PEG2-acid functions as a cleavable ADC linker building block in the synthesis of antibody-drug conjugates requiring intracellular protease-mediated payload release . The terminal carboxylic acid enables conjugation to amine-containing payloads or additional linker components (e.g., Val-Cit-PAB), while the Fmoc-protected N-methyl amine provides orthogonal protection during multi-step ADC linker assembly [1].

Solid-Phase Peptide Synthesis with Reduced Aggregation-Prone Sequences

For peptide sequences prone to on-resin aggregation (e.g., amyloid-β fragments, hydrophobic transmembrane domains), incorporating Fmoc-N-methyl-N-amido-PEG2-acid as a solubility-enhancing building block introduces a hydrophilic PEG2 spacer while the N-methyl amide eliminates hydrogen bonding that would otherwise exacerbate aggregation . The compound is compatible with standard Fmoc-SPPS protocols using DMF or DCM as coupling solvents [1].

Heterobifunctional Crosslinker for Protein-Peptide Conjugates

Fmoc-N-methyl-N-amido-PEG2-acid serves as a heterobifunctional crosslinker featuring orthogonal reactive handles: an Fmoc-protected amine (deprotectable with 20% piperidine in DMF) and a carboxylic acid (activatable with EDC/HATU for amide bond formation) . This orthogonal reactivity enables sequential conjugation of two distinct biomolecules—for example, coupling a targeting peptide via the carboxylic acid followed by Fmoc deprotection and conjugation to a fluorescent label or affinity tag [1].

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